METHACRYLOXYMETHYLTRIMETHOXYSILANE
Overview
Description
METHACRYLOXYMETHYLTRIMETHOXYSILANE is an organosilicon compound known for its unique properties and applications. It is commonly used in various industrial and scientific fields due to its ability to enhance material properties such as adhesion, durability, and resistance to environmental factors.
Mechanism of Action
Target of Action
METHACRYLOXYMETHYLTRIMETHOXYSILANE, also known as 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester, (trimethoxysilyl)methyl methacrylate, or trimethoxysilylmethyl 2-methylprop-2-enoate, is a chemical compound used in various applications. The primary targets of this compound are surfaces where it acts as a coupling agent .
Mode of Action
this compound interacts with its targets by forming a chemical bond with the surface. This interaction results in the creation of a stable and durable layer on the surface .
Biochemical Pathways
The compound affects the biochemical pathways related to surface modification. It reacts with moisture slowly, indicating its role in hydrolytic stability .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a stable layer on the surface, which can enhance the durability and functionality of the surface .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can trigger its slow hydrolytic reaction . Additionally, it should be stored in a cool place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHACRYLOXYMETHYLTRIMETHOXYSILANE typically involves the reaction of 2-Propenoic acid, 2-methyl- with a trimethoxysilyl-containing reagent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
METHACRYLOXYMETHYLTRIMETHOXYSILANE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further react to form siloxane bonds, leading to cross-linked networks.
Polymerization: The compound can undergo free radical polymerization to form polymers with enhanced properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often facilitated by heating or the use of catalysts such as tin or titanium compounds.
Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane networks.
Polymerization: Polymers with enhanced mechanical and thermal properties.
Scientific Research Applications
METHACRYLOXYMETHYLTRIMETHOXYSILANE has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and functionality.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants to improve their performance and durability.
Comparison with Similar Compounds
METHACRYLOXYMETHYLTRIMETHOXYSILANE can be compared with other similar compounds such as:
- 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
- 2-Propenoic acid, 2-methyl-, 2-(trimethoxysilyl)ethyl ester
These compounds share similar functional groups but differ in their molecular structures, leading to variations in their reactivity and applications. The unique aspect of this compound lies in its specific combination of properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
trimethoxysilylmethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5Si/c1-7(2)8(9)13-6-14(10-3,11-4)12-5/h1,6H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKUUKOEIMCYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074405 | |
Record name | (Methacryloxymethyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54586-78-6 | |
Record name | (Methacryloxymethyl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54586-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054586786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Methacryloxymethyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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